molecular formula C7H4KNO7S B8692280 Potassium 4-nitro-2-sulfonatobenzoate

Potassium 4-nitro-2-sulfonatobenzoate

Cat. No.: B8692280
M. Wt: 285.27 g/mol
InChI Key: ZJVMUAMBOGFWRS-UHFFFAOYSA-M
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Description

Potassium, 4-nitro-2-sulfobenzoic acid is a chemical compound with the molecular formula C7H3K2NO7S. It is known for its unique properties and applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of nitro and sulfo groups attached to a benzoic acid core, making it a versatile reagent in chemical synthesis and research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium, 4-nitro-2-sulfobenzoic acid typically involves the nitration of 2-sulfobenzoic acid, followed by neutralization with potassium hydroxide. The reaction conditions often require controlled temperatures and the use of concentrated nitric acid as the nitrating agent. The process can be summarized as follows:

Industrial Production Methods

In industrial settings, the production of potassium, 4-nitro-2-sulfobenzoic acid follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

Potassium, 4-nitro-2-sulfobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Potassium, 4-nitro-2-sulfobenzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of potassium, 4-nitro-2-sulfobenzoic acid involves its interaction with molecular targets through its nitro and sulfo groups. These functional groups can participate in various chemical reactions, such as nucleophilic substitution and redox reactions, which are crucial for its activity. The compound can also form complexes with metal ions, influencing its reactivity and applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Potassium, 4-nitro-2-sulfobenzoic acid is unique due to the presence of both nitro and sulfo groups, which confer distinct reactivity and versatility. This combination allows it to participate in a broader range of chemical reactions and applications compared to its similar compounds .

Properties

Molecular Formula

C7H4KNO7S

Molecular Weight

285.27 g/mol

IUPAC Name

potassium;2-carboxy-5-nitrobenzenesulfonate

InChI

InChI=1S/C7H5NO7S.K/c9-7(10)5-2-1-4(8(11)12)3-6(5)16(13,14)15;/h1-3H,(H,9,10)(H,13,14,15);/q;+1/p-1

InChI Key

ZJVMUAMBOGFWRS-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)[O-])C(=O)O.[K+]

Origin of Product

United States

Synthesis routes and methods

Procedure details

27.2 g of 79.8% strength 2-methyl-5-nitrobenzenesulfonic acid (0.1 mol) were added to a mixture of 10.1 ml of 40% strength aqueous potassium hydroxide (0.1 mol) and 141 ml (0.3 mol) of aqueous sodium hypochlorite. The resulting suspension was heated to 65° C. and, at this temperature, admixed with 23 ml of 40% strength aqueous potassium hydroxide (0.23 mol) at a rate of 0.04 ml/min. After the addition was complete, the mixture was cooled to 0° C. and then admixed with 12.24 g (0.3 mol) of KOH. Over a period of 30 min, 10.64 g (0.15 mol) of chlorine gas were then introduced at this temperature. The temperature was then increased to 65° C., aqueous KOH (40% strength, 9.0 ml, 0.9 mol) was added at 0.04 ml/min and the mixture was subsequently stirred at 65° C. for another 2 hours. After cooling to 50° C., the mixture was acidified dropwise with concentrated hydrochloric acid (37% strength, 18 ml, 0.22 mol) at 50° C. over a period of 1 hour, cooled to 15-20° C. while passing through nitrogen gas, thus removing remaining chlorine gas, and stirred at 15-20° C. for another 2 hours. The product 2-carboxy-5-nitrobenzenesulfonic acid monopotassium salt was obtained, after filtration and drying at 75° C./100 mbar as a white powder; yield: 31 g; 76.5% pure product (83.1 % of theory).
Quantity
0.1 mol
Type
reactant
Reaction Step One
Quantity
0.1 mol
Type
reactant
Reaction Step One
Quantity
141 mL
Type
reactant
Reaction Step One
Quantity
0.23 mol
Type
reactant
Reaction Step Two
Name
Quantity
12.24 g
Type
reactant
Reaction Step Three
Quantity
10.64 g
Type
reactant
Reaction Step Four
Name
Quantity
9 mL
Type
reactant
Reaction Step Five
Quantity
18 mL
Type
reactant
Reaction Step Six

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